5(S)-HpETE
5(S)-HpETE
5S-Hpete, also known as (S)-5-hpete, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 5S-hpete is considered to be an eicosanoid lipid molecule. 5S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hpete has been primarily detected in urine. Within the cell, 5S-hpete is primarily located in the cytoplasm and membrane (predicted from logP). 5S-Hpete can be biosynthesized from icosa-6, 8, 11, 14-tetraenoic acid.
5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-).
5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-).
Brand Name:
Vulcanchem
CAS No.:
71774-08-8
VCID:
VC0032425
InChI:
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
5(S)-HpETE
CAS No.: 71774-08-8
Reference Standards
VCID: VC0032425
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 71774-08-8 |
---|---|
Product Name | 5(S)-HpETE |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Standard InChIKey | JNUUNUQHXIOFDA-JGKLHWIESA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO |
SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Canonical SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 5S-Hpete, also known as (S)-5-hpete, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 5S-hpete is considered to be an eicosanoid lipid molecule. 5S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 5S-Hpete has been primarily detected in urine. Within the cell, 5S-hpete is primarily located in the cytoplasm and membrane (predicted from logP). 5S-Hpete can be biosynthesized from icosa-6, 8, 11, 14-tetraenoic acid. 5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It derives from an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-). |
Synonyms | 5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Reference | 1.Shimizu, T.,Rådmark, O., and Samuelsson, B. Enzyme with dual lipoxygenase activities catalyzes leukotriene A4 synthesis from arachidonic acid. Proceedings of the National Academy of Sciences of the United States of America 81, 689-693 (1984). |
PubChem Compound | 5280778 |
Last Modified | Nov 11 2021 |
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